molecular formula C19H27NO7S3 B1262789 Ulopenem etzadroxil

Ulopenem etzadroxil

Número de catálogo: B1262789
Peso molecular: 477.6 g/mol
Clave InChI: NBPVNGWRLGHULH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sthis compound, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.

Aplicaciones Científicas De Investigación

Uncomplicated Urinary Tract Infections (uUTIs)

  • Efficacy Against Resistant Pathogens :
    • In clinical trials, ulopenem etzadroxil has shown superior efficacy compared to ciprofloxacin in patients with fluoroquinolone-resistant uUTIs. In the SURE-1 trial, sulopenem demonstrated a success rate of 62.6% versus 36.0% for ciprofloxacin among patients with resistant pathogens .
    • The FDA approved oral sulopenem for treating uUTIs caused by specific microorganisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis in adult women with limited treatment options .
  • Safety Profile :
    • The safety profile of this compound has been consistent with previous studies, showing no new safety signals. Common adverse effects include gastrointestinal disturbances such as diarrhea .
  • Phase III Trials :
    • The REASSURE trial compared this compound to amoxicillin/clavulanate in uUTI treatments and demonstrated non-inferiority, supporting its use as a viable treatment option .

Complicated Urinary Tract Infections (cUTIs)

  • Comparative Efficacy :
    • In the SURE-2 trial, ulopenem was evaluated against ertapenem for cUTIs but did not meet non-inferiority endpoints due to a higher rate of asymptomatic bacteriuria in the sulopenem group . The overall response rates were 67.8% for sulopenem versus 73.9% for ertapenem .
  • Potential for Earlier Discharge :
    • The availability of both intravenous and oral formulations of sulopenem allows for earlier hospital discharge and outpatient management of cUTIs, which is crucial in managing healthcare resources effectively .

Summary of Clinical Trial Findings

Trial NameIndicationComparisonPrimary EndpointOutcome
SURE-1uUTISulopenem vs CiprofloxacinClinical success at day 12Superior in resistant pathogens
REASSUREuUTISulopenem vs Amoxicillin/ClavulanateOverall response at test-of-cure visitNon-inferior
SURE-2cUTISulopenem vs ErtapenemOverall response at day 21Not non-inferior

Análisis De Reacciones Químicas

Hydrolysis of Sulopenem Etzadroxil to Active Sulopenem

The prodrug undergoes esterase-mediated hydrolysis to liberate sulopenem, its pharmacologically active form.

Reaction Overview

  • Substrate : Sthis compound (C₁₉H₂₇NO₇S₃)

  • Enzyme : Carboxylesterases

  • Products :

    • Active sulopenem : (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

    • Byproduct : 2-ethylbutanoic acid and methanol (from cleavage of the (2-ethyl-1-oxobutoxy)methyl ester group)

Key Data

ParameterValueSource
Bioavailability (fasted)40%
Bioavailability (fed)64%
Time to peak (Tₘₐₓ)1–3 hours (fasted), 2 hours (fed)

This hydrolysis is critical for antibacterial activity, as the prodrug itself lacks intrinsic efficacy .

Metabolic Degradation of Sulopenem

After activation, sulopenem undergoes further hydrolysis and dehydrogenation, yielding two inactive metabolites:

Metabolites

  • M1a : Formed via hydrolytic ring opening of the β-lactam moiety.

  • M1b : Generated through dehydrogenation of the hydroxyethyl side chain.

Metabolic Pathway Data

ParameterValueSource
Circulating radioactivity (M1a)21.8%
Circulating radioactivity (M1b)43.6%
Half-life (t₁/₂)1.18–1.28 hours

These metabolites are excreted renally (40.8% in urine) and fecally (44.3%) .

Structural Determinants of Reactivity

The reactivity of sthis compound is governed by its unique bicyclic penem core and ester prodrug design:

Key Functional Groups

  • β-Lactam ring : Susceptible to hydrolysis by β-lactamases, though sulopenem exhibits stability against many extended-spectrum enzymes .

  • Ester linkage : Targeted by esterases for activation.

  • Thiol side chain : Enhances binding to penicillin-binding proteins (PBPs) .

Reaction Interference by Probenecid

Coadministered probenecid inhibits organic anion transporters (OAT1/3), increasing systemic sulopenem exposure by reducing renal clearance .

ParameterSulopenem (Fasted)Sulopenem (Fed)
Cₘₐₓ (µg/mL)1.842.66
AUC₀–inf (µg·h/mL)4.857.41

Propiedades

IUPAC Name

2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVNGWRLGHULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulopenem etzadroxil
Reactant of Route 2
Reactant of Route 2
Ulopenem etzadroxil
Reactant of Route 3
Ulopenem etzadroxil
Reactant of Route 4
Reactant of Route 4
Ulopenem etzadroxil
Reactant of Route 5
Reactant of Route 5
Ulopenem etzadroxil
Reactant of Route 6
Reactant of Route 6
Ulopenem etzadroxil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.